Atto 390 NHS ester
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Overview
Description
Atto 390 NHS ester is a fluorescent dye based on the rhodamine structure. It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability. These properties make it suitable for single-molecule detection and high-resolution microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atto 390 NHS ester is synthesized through a series of chemical reactions involving rhodamine derivatives. The process typically involves the following steps:
Formation of Rhodamine Core: The synthesis begins with the formation of the rhodamine core structure through condensation reactions involving phthalic anhydride and m-aminophenol.
Introduction of Functional Groups: Various functional groups are introduced to the rhodamine core to enhance its fluorescence properties.
NHS Ester Formation: The final step involves the reaction of the rhodamine derivative with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Atto 390 NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts readily with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the formation of amide bonds.
Major Products: The major product of these reactions is a conjugate of Atto 390 with the target molecule (e.g., a protein or peptide), where the NHS ester group has been replaced by an amide bond .
Scientific Research Applications
Atto 390 NHS ester is widely used in various scientific research fields due to its excellent fluorescence properties:
Chemistry: Used as a fluorescent marker in various analytical techniques, including chromatography and spectroscopy.
Biology: Commonly used to label proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Employed in diagnostic assays and imaging techniques to detect and quantify biomolecules in clinical samples.
Industry: Utilized in the development of fluorescent probes and sensors for environmental monitoring and quality control
Mechanism of Action
The mechanism of action of Atto 390 NHS ester involves its ability to form covalent bonds with primary amines through its NHS ester group. This reaction results in the stable attachment of the fluorescent dye to the target molecule. The fluorescence properties of Atto 390 allow for the detection and visualization of the labeled molecules under appropriate excitation and emission wavelengths .
Comparison with Similar Compounds
- Atto 488 NHS ester
- Alexa Fluor 488 NHS ester
- FITC (Fluorescein isothiocyanate)
Comparison:
- Fluorescence Properties: Atto 390 NHS ester has a unique excitation and emission profile compared to other dyes, making it suitable for specific applications where other dyes might overlap in their spectra.
- Stability: this compound exhibits higher thermal and photochemical stability compared to some other fluorescent dyes, which can degrade under prolonged exposure to light or heat.
- Applications: While all these dyes are used for labeling biomolecules, this compound is particularly favored for high-resolution microscopy and single-molecule detection due to its superior fluorescence quantum yield and stability .
This compound stands out as a versatile and reliable fluorescent dye, making significant contributions to various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C24H28N2O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoate |
InChI |
InChI=1S/C24H28N2O6/c1-14-10-23(30)31-19-12-18-16(11-17(14)19)15(2)13-24(3,4)25(18)9-5-6-22(29)32-26-20(27)7-8-21(26)28/h10-12,15H,5-9,13H2,1-4H3 |
InChI Key |
ABNZEGUYPHJPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)ON4C(=O)CCC4=O)(C)C |
Origin of Product |
United States |
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